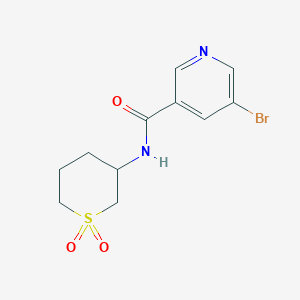
3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide, also known as BRD0705, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments, and future directions for research.
Wirkmechanismus
The mechanism of action of 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide involves the inhibition of specific proteins and enzymes involved in various cellular processes. In cancer research, 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide targets the bromodomain and extraterminal (BET) proteins, which are involved in the regulation of gene expression and cancer cell proliferation. In inflammation research, 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. In neurological research, 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide enhances cognitive function and memory by modulating the activity of specific neurotransmitters in the brain.
Biochemical and Physiological Effects:
3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide has been shown to have various biochemical and physiological effects, depending on the specific disease or condition being studied. In cancer research, 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide inhibits cancer cell proliferation and induces cell death. In inflammation research, 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide reduces inflammation and pain. In neurological research, 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide enhances cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide in laboratory experiments include its specificity for certain proteins and enzymes, its ability to inhibit cancer cell proliferation, and its potential to reduce inflammation and enhance cognitive function. However, limitations of using 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide in laboratory experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
For research on 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide include further investigation of its potential therapeutic applications in cancer, inflammation, and neurological disorders. Additionally, research is needed to fully understand its mechanism of action and potential side effects. Further studies are also needed to optimize the synthesis of 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide and to develop more effective and targeted therapeutic applications.
Synthesemethoden
The synthesis of 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide involves the reaction of 3-bromo-thiophene-2-carboxylic acid with thionyl chloride to form 3-bromo-thiophene-2-carbonyl chloride. This intermediate is then reacted with 1,1-dioxothian-3-amine to form 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation. Inflammation research has shown that 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide can reduce inflammation by inhibiting the activity of certain enzymes involved in the inflammatory response. In neurological research, 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide has been studied for its potential to enhance cognitive function and memory.
Eigenschaften
IUPAC Name |
3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3S2/c11-8-3-4-16-9(8)10(13)12-7-2-1-5-17(14,15)6-7/h3-4,7H,1-2,5-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJPTJPPDFYTKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)NC(=O)C2=C(C=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Fluoro-2-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7577596.png)
![2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide](/img/structure/B7577599.png)

![N-[(5-bromothiophen-2-yl)methyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577622.png)

![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-2-piperidin-4-yloxyethanone](/img/structure/B7577626.png)
![N-[(2-bromo-5-fluorophenyl)methyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577637.png)
![N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide](/img/structure/B7577651.png)



![4-[[(1,1-dioxothian-3-yl)amino]methyl]-N-methylbenzamide](/img/structure/B7577673.png)